molecular formula C14H7ClN2O B13805662 9-Acridinecarbonitrile, 6-chloro-2-hydroxy-

9-Acridinecarbonitrile, 6-chloro-2-hydroxy-

Cat. No.: B13805662
M. Wt: 254.67 g/mol
InChI Key: ZGSKTDCLJGMYDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

9-Acridinecarbonitrile,6-chloro-2-hydroxy- undergoes various chemical reactions, including:

Scientific Research Applications

9-Acridinecarbonitrile,6-chloro-2-hydroxy- has a wide range of scientific research applications:

Comparison with Similar Compounds

9-Acridinecarbonitrile,6-chloro-2-hydroxy- can be compared with other acridine derivatives such as:

These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 9-Acridinecarbonitrile,6-chloro-2-hydroxy-.

Properties

Molecular Formula

C14H7ClN2O

Molecular Weight

254.67 g/mol

IUPAC Name

6-chloro-2-hydroxyacridine-9-carbonitrile

InChI

InChI=1S/C14H7ClN2O/c15-8-1-3-10-12(7-16)11-6-9(18)2-4-13(11)17-14(10)5-8/h1-6,18H

InChI Key

ZGSKTDCLJGMYDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1O)C#N

Origin of Product

United States

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